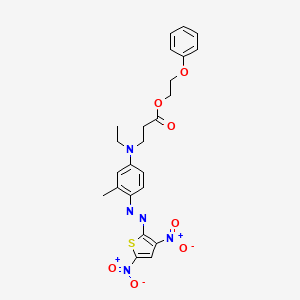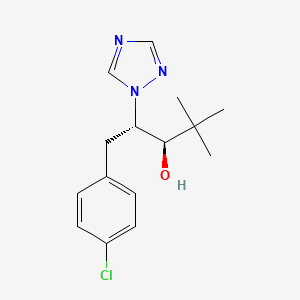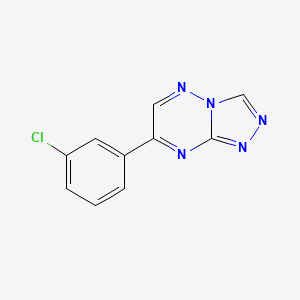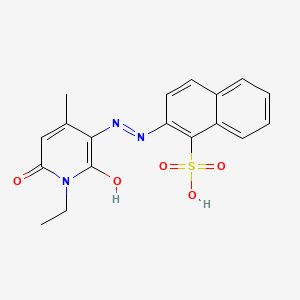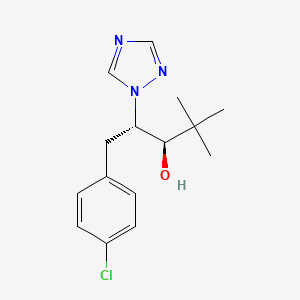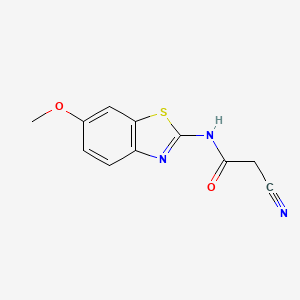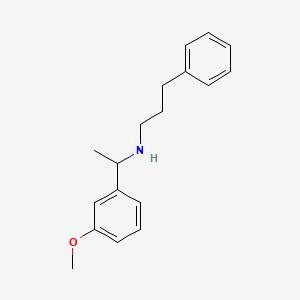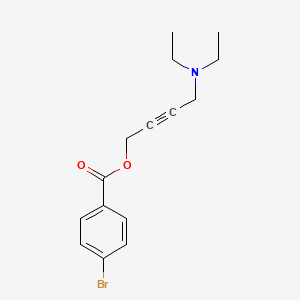
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester is an organic compound with a complex structure that includes a benzoic acid moiety substituted with a bromine atom and an ester group containing a diethylamino and butynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 4-bromobenzoic acid. This intermediate is then esterified with 4-(diethylamino)-2-butyn-1-ol under acidic conditions to form the desired ester. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-halogenated ester.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid and corresponding carboxylic acids.
Reduction: Formation of non-halogenated esters.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific biological pathways. The bromine atom and diethylamino group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-bromo-, ethyl ester: Similar structure but with an ethyl ester group instead of the diethylamino-butynyl ester.
Benzoic acid, 4-bromo-, methyl ester: Contains a methyl ester group, making it less complex than the diethylamino-butynyl ester.
Benzoic acid, 4-bromo-, propyl ester: Features a propyl ester group, differing in the length and complexity of the ester chain.
Uniqueness
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester is unique due to the presence of the diethylamino and butynyl groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
130421-64-6 |
|---|---|
Molekularformel |
C15H18BrNO2 |
Molekulargewicht |
324.21 g/mol |
IUPAC-Name |
4-(diethylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C15H18BrNO2/c1-3-17(4-2)11-5-6-12-19-15(18)13-7-9-14(16)10-8-13/h7-10H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
RDSOCRSXXIENHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



